molecular formula C10H8N2O3 B14039567 (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid

(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid

Cat. No.: B14039567
M. Wt: 204.18 g/mol
InChI Key: UIVNJVAHQCODBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmaceutical agents, making it a significant target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed synthesis, which provides higher yields and better control over reaction conditions. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the core structure .

Scientific Research Applications

(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA polymerase, thereby preventing bacterial DNA replication and leading to cell death. In cancer cells, it may induce apoptosis by interfering with DNA repair mechanisms .

Comparison with Similar Compounds

Uniqueness: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for both research and industrial purposes .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C10H8N2O3/c13-8(14)5-7-4-6-2-1-3-11-9(6)12-10(7)15/h1-4H,5H2,(H,13,14)(H,11,12,15)

InChI Key

UIVNJVAHQCODBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)CC(=O)O)N=C1

Origin of Product

United States

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